molecular formula C16H24ClN3O4S2 B486156 1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane CAS No. 825607-90-7

1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane

Cat. No.: B486156
CAS No.: 825607-90-7
M. Wt: 422g/mol
InChI Key: VVSUQGHMHWQARH-UHFFFAOYSA-N
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Description

1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane is a complex organic compound characterized by the presence of a piperazine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the piperazine ring and the chlorophenyl group. The key steps include:

    Formation of Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzenesulfonyl chloride.

    Coupling Reaction: The final step involves coupling the piperazine derivative with azepane under controlled conditions, typically using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane
  • 1-((4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane
  • 1-((4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane

Uniqueness

1-((4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)sulfonyl)azepane is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O4S2/c17-15-5-7-16(8-6-15)25(21,22)18-11-13-20(14-12-18)26(23,24)19-9-3-1-2-4-10-19/h5-8H,1-4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSUQGHMHWQARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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